2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 5 and an acetamide moiety linked to a 3-fluoro-4-methylphenyl group. The 3-chlorophenyl and 3-fluoro-4-methylphenyl substituents contribute to its unique electronic and steric properties, influencing receptor binding and metabolic stability .
Properties
Molecular Formula |
C17H15ClFN5OS |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClFN5OS/c1-10-5-6-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
WHBNUOGGSCQHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the triazole derivative with a suitable thiol compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aromatic rings and thioether linkage can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations and Pharmacological Implications
The compound’s activity is highly dependent on substituent modifications. Key analogs and their differences include:
- 3-Chlorophenyl vs. 3-Methylphenyl (R1): The electron-withdrawing chlorine in the target compound may enhance electrophilic interactions with target proteins compared to the electron-donating methyl group in ’s analog. This could explain the latter’s superior antiexudative activity in vivo .
- 3-Fluoro-4-Methylphenyl vs.
Physicochemical and ADMET Properties
- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, as seen in ’s analog, which showed 80% stability in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
